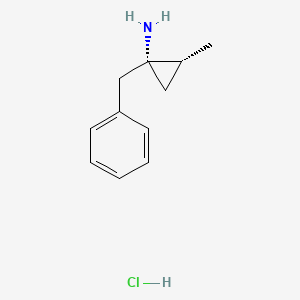

![molecular formula C14H18N4O3 B2704056 3-isopentyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899751-20-3](/img/structure/B2704056.png)

3-isopentyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

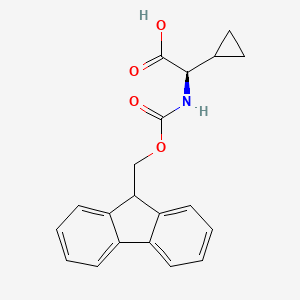

The compound “3-isopentyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” is a purine derivative. Purines are biologically significant molecules that are part of many biochemical processes. They are key components of nucleic acids like DNA and RNA .

Molecular Structure Analysis

The molecule contains a purine ring, which is a heterocyclic aromatic organic compound consisting of a pyrimidine ring fused to an imidazole ring . It also contains an isopentyl group, which is a five-carbon alkyl group .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The purine ring might undergo reactions typical of aromatic compounds, while the isopentyl group might undergo reactions typical of alkanes .Wissenschaftliche Forschungsanwendungen

Receptor Affinity and Molecular Docking Studies

Research has identified compounds with a purine-2,4-dione nucleus, showing affinity for serotoninergic and dopaminergic receptors. These studies highlight the potential of purine derivatives in addressing mental health disorders such as depression and anxiety through receptor affinity and selectivity, particularly with substituents at the 7-position of the imidazo[2,1-f]purine-2,4-dione system (Zagórska et al., 2015).

Antioxidant and DNA Cleavage Activities

Compounds synthesized from the South China Sea gorgonian Subergorgia suberosa, including new purine alkaloids, have shown weak cytotoxicity towards human cancer cell lines, indicating their potential in cancer research (Qi et al., 2008). Furthermore, microwave-assisted synthesis of coumarin-purine hybrids demonstrated in vitro antioxidant activity and DNA cleavage, suggesting their application in the development of therapeutic agents (Mangasuli et al., 2019).

Synthetic Pathways and Chemical Properties

The synthesis and properties of mesoionic 5‐substituted‐6‐methylimidazo[1,2‐c]pyrimidine‐2,7‐diones have been explored, revealing insights into the structural dynamics and reactivity of purine analogs (Coburn & Taylor, 1982). This research contributes to the broader understanding of purine derivatives' chemical behavior and potential applications.

Anti-Asthmatic Agents

Xanthene derivatives, including 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione, have been synthesized and evaluated for their vasodilator activity, which is crucial for developing anti-asthmatic agents. These studies highlight the role of purine derivatives in modulating physiological responses relevant to asthma treatment (Bhatia et al., 2016).

Anticancer and Antimicrobial Activity

The synthesis of new triazino and triazolo[4,3-e]purine derivatives has been pursued, with some compounds showing promising anticancer, anti-HIV-1, and antimicrobial activities. This line of research underscores the potential of purine derivatives as versatile therapeutic agents (Ashour et al., 2012).

Eigenschaften

IUPAC Name |

4,7-dimethyl-2-(3-methylbutyl)purino[8,7-b][1,3]oxazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3/c1-8(2)5-6-17-12(19)10-11(16(4)14(17)20)15-13-18(10)7-9(3)21-13/h7-8H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVPHETVNOXBPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CCC(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

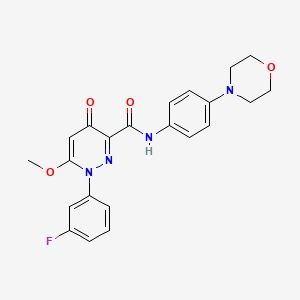

![3-(2-Chlorobenzyl)-5-fluoro-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2703973.png)

![2-morpholino-N-(4-(trifluoromethyl)phenyl)-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide](/img/structure/B2703975.png)

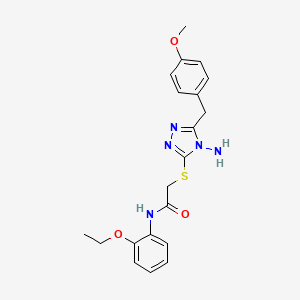

![N-(2,3-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2703980.png)

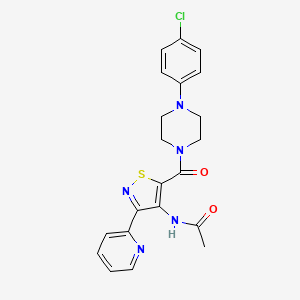

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2703983.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2703984.png)

![2-oxo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2703989.png)